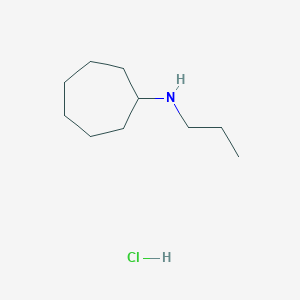
N-Propylcycloheptanamine hydrochloride
Descripción general
Descripción
N-Propylcycloheptanamine hydrochloride is a chemical compound with the CAS Number: 24549-40-4 . It has a molecular weight of 191.74 and its IUPAC name is N-cycloheptyl-N-propylamine hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H21N.ClH/c1-2-9-11-10-7-5-3-4-6-8-10;/h10-11H,2-9H2,1H3;1H . This indicates that the compound consists of a cycloheptanamine group (a seven-membered ring with one nitrogen atom) with a propyl group (a three-carbon chain) attached to the nitrogen . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Aplicaciones Científicas De Investigación
Analytical Profiles and Detection in Biological Matrices
N-Propylcycloheptanamine hydrochloride, as part of the arylcyclohexylamine class, has been characterized and identified in several studies. For instance, De Paoli et al. (2013) identified it alongside other psychoactive arylcyclohexylamines through various analytical techniques. They developed a method using liquid chromatography and mass spectrometry for detecting these compounds in biological matrices like blood, urine, and vitreous humor, demonstrating the substance's analytical relevance in toxicology and forensic science (De Paoli et al., 2013).
Synthesis and Characterization
Wallach et al. (2016) conducted studies on the synthesis of N-alkyl-arylcyclohexylamines, including this compound. Their work provided comprehensive analytical characterizations using various techniques, indicating the compound's importance in the field of synthetic chemistry and its relevance for identifying new psychoactive substances (Wallach et al., 2016).
Metabolic Studies
Sauer et al. (2008) examined the metabolism and toxicological detection of N-(1-phenylcyclohexyl)-propanamine (a related compound) in rat urine. Their findings, which highlighted the metabolic pathways involving hydroxylation and N-dealkylation, can provide insights into the metabolism of related compounds like this compound (Sauer et al., 2008).
Drug Delivery Research
The potential use of this compound in drug delivery systems could be inferred from research on related compounds. Singh et al. (2007) explored the development of hydrogels for colon-specific drug delivery, using related chemical structures for encapsulation and controlled release of drugs (Singh et al., 2007).
Neuropharmacology and Anesthetic Research
Research on derivatives of phencyclidine, a class to which this compound is related, has been pivotal in neuropharmacology and anesthetic applications. Corssen and Domino (1966) discussed the potential of these derivatives in anesthesia, providing a basis for understanding the neuroactive properties of similar compounds (Corssen & Domino, 1966).
Safety and Hazards
Propiedades
IUPAC Name |
N-propylcycloheptanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-2-9-11-10-7-5-3-4-6-8-10;/h10-11H,2-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHXFPUOALDPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide](/img/structure/B3118947.png)


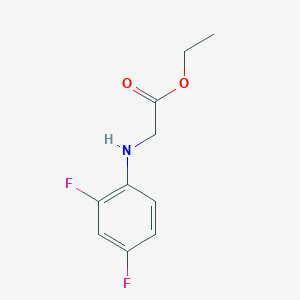
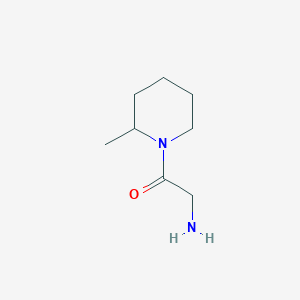
![4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-2-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]-1H-pyrazol-3-one](/img/structure/B3118994.png)
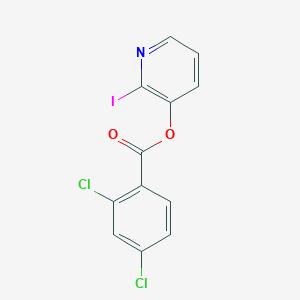
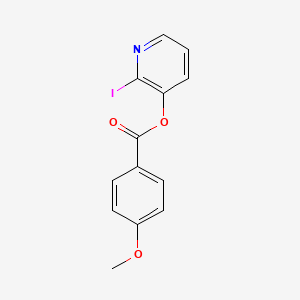

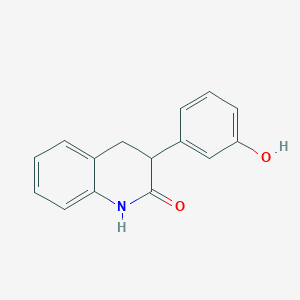
![Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B3119011.png)

![2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3119041.png)
